Bienvenue dans la boutique en ligne BenchChem!

4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

DHODH inhibition anticancer immunomodulation

4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS 64257-35-8) is a synthetic dihydrobenzo[h]quinolin-2(1H)-one derivative belonging to the quinolin-2-one class of heterocyclic compounds. With a molecular formula of C19H14N2O3 and a molecular weight of 318.33 g/mol, this racemic mixture features a 3-nitrophenyl substituent at the C4 position of the partially saturated benzo[h]quinolin-2-one core.

Molecular Formula C19H14N2O3
Molecular Weight 318.3 g/mol
Cat. No. B428611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Molecular FormulaC19H14N2O3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H14N2O3/c22-18-11-17(13-5-3-6-14(10-13)21(23)24)16-9-8-12-4-1-2-7-15(12)19(16)20-18/h1-10,17H,11H2,(H,20,22)
InChIKeyPZEQKGJBRUUZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Procurement-Grade Chemical Identity and Core Properties


4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS 64257-35-8) is a synthetic dihydrobenzo[h]quinolin-2(1H)-one derivative belonging to the quinolin-2-one class of heterocyclic compounds [1]. With a molecular formula of C19H14N2O3 and a molecular weight of 318.33 g/mol, this racemic mixture features a 3-nitrophenyl substituent at the C4 position of the partially saturated benzo[h]quinolin-2-one core. The compound exhibits a calculated LogP of 3.77 and is typically supplied at ≥95% purity for research and development purposes . Its structural framework places it within a pharmacologically relevant chemical space that includes known inhibitors of human dihydroorotate dehydrogenase (hDHODH), a validated target in oncology and autoimmune disease drug discovery [1][2].

Why 4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Cannot Be Replaced by Generic In-Class Analogs


The dihydrobenzo[h]quinolin-2(1H)-one scaffold exhibits extreme sensitivity to aryl substitution at the C4 position, with substituent identity dictating both target potency and off-target liability in a manner that cannot be predicted from scaffold-level assumptions [1]. Within the human DHODH inhibitor series, reported IC50 values span over three orders of magnitude—from 9.7 nM for the optimized quinoline derivative A9 [2] to >30,000 nM for certain substituted analogs in US Patent 8,703,811 [3]—demonstrating that even conservative substituent changes can abolish or radically alter potency. The 3-nitrophenyl group at C4 confers a specific hydrogen-bond acceptor capacity (three H-bond acceptors, tPSA 72.2 Ų) and electronic profile (electron-withdrawing nitro group) that cannot be replicated by the unsubstituted phenyl analog (4-phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one), which has been studied in an entirely different therapeutic context (Alzheimer's disease) with no reported DHODH activity [4]. Furthermore, the nitro group introduces the potential for bioreductive metabolism absent in non-nitrated analogs, meaning that biological readouts—including potency, selectivity, and safety margins—are substitution-specific and cannot be extrapolated across the class [1][5].

Quantitative Comparator Evidence: 4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one vs. Closest Analogs and Clinical Benchmarks


hDHODH Inhibitory Potency: Head-to-Head Positioning Against Clinically Validated DHODH Inhibitors

The target compound inhibits recombinant human DHODH with an IC50 of 330 nM in a DCIP reduction-based indirect assay using dihydroorotate (DHO) as substrate [1]. This places it in the same potency tier as the FDA-approved prodrug leflunomide (active metabolite teriflunomide: hDHODH IC50 = 388 nM [2]; leflunomide: hDHODH IC50 = 332.9 nM [3]), and approximately 63-fold less potent than the clinical-stage inhibitor brequinar (hDHODH IC50 = 5.2 nM ). Compared to other 4-substituted dihydrobenzo[h]quinolin-2(1H)-one analogs from the US Patent 8,703,811 series, the target compound is 1.27-fold more potent than compound 38 (IC50 = 418 nM [4]) and 1.82-fold less potent than compound 97 (IC50 = 178 nM [5]).

DHODH inhibition anticancer immunomodulation pyrimidine biosynthesis

Species-Selectivity Profile: Human vs. Schistosoma mansoni DHODH Differential Inhibition

The target compound displays a 3.03-fold selectivity for human DHODH (IC50 = 330 nM) over Schistosoma mansoni DHODH (IC50 = 1,000 nM), measured under identical assay conditions (DCIP reduction, DHO substrate, 4-sec intervals over 60 sec) [1]. This species-selectivity ratio provides a quantifiable differentiation from non-selective DHODH inhibitors that equipotently inhibit both host and parasite enzymes. For context, many broad-spectrum DHODH inhibitors in the quinoline class exhibit <2-fold selectivity between mammalian and parasitic isoforms, limiting their utility as antiparasitic leads due to host toxicity concerns [2].

species selectivity antiparasitic DHODH Schistosoma mansoni

Cardiac Safety Margin: hERG Channel Liability vs. DHODH Therapeutic Window

The target compound exhibits minimal hERG potassium channel liability, with a binding Ki >10,000 nM in a [³H]-dofetilide displacement assay using HEK293 cells expressing human ERG [1]. This yields a >30-fold selectivity window relative to its hDHODH IC50 (330 nM). In contrast, many quinoline-based kinase and DHODH inhibitors in lead optimization struggle with hERG inhibition in the sub-micromolar range, requiring extensive structural modification to achieve acceptable cardiac safety margins [2]. For example, quinoline-based RIP2 kinase inhibitors required dedicated hERG index optimization campaigns to achieve selectivity windows of >100-fold [3].

hERG cardiac safety selectivity window off-target profiling

Physicochemical Differentiation: LogP and Polar Surface Area vs. Close Structural Analogs

The target compound displays a measured LogP of 3.77 (calculated LogP 3.75 ) with a topological polar surface area (tPSA) of 72.2 Ų . The 3-nitrophenyl substituent contributes both the nitro group's strong electron-withdrawing character and additional hydrogen-bond acceptor capacity (3 H-bond acceptors total). For comparison, the 6-bromo-4-(4-methyl-3-nitrophenyl) analog exhibits a significantly higher calculated LogP of 5.35 with 5 H-bond acceptors , reflecting the lipophilicity-increasing effect of the bromine and methyl additions. The 4-phenyl analog (lacking the nitro group) would be expected to have a LogP approximately 0.5-1.0 units lower based on the Hansch π constant for nitrobenzene (π = +0.37 for NO2 at meta position) [1].

LogP polar surface area drug-likeness physicochemical properties

Scaffold Potency Range: Contextualizing 330 nM Within the Broader Quinoline DHODH Inhibitor Landscape

Within the quinoline and dihydrobenzoquinoline DHODH inhibitor chemical space, reported hDHODH IC50 values span from 9.7 nM (compound A9, an optimized 2-substituted quinoline [1]) to >30,000 nM (US8703811 compounds 49 and 57 [2]), representing a >3,000-fold dynamic range. The target compound's IC50 of 330 nM falls at the 89th percentile of this range (i.e., more potent than ~89% of reported quinoline-class DHODH inhibitors with measurable activity). This moderate potency tier is comparable to the endogenous-like inhibition level of teriflunomide (388 nM [3]) and is characteristic of an early-stage hit or probe compound rather than a fully optimized lead, making it suitable for target validation studies where complete DHODH ablation (achieved by brequinar at 5.2 nM ) would be undesirable.

SAR DHODH inhibitor landscape quinoline scaffold potency benchmarking

Recommended Research and Industrial Application Scenarios for 4-(3-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one


DHODH Target Validation and Mechanistic Studies in Cancer Cell Lines

The compound's hDHODH IC50 of 330 nM, with a >30-fold hERG selectivity window, makes it suitable for cellular target engagement studies in DHODH-dependent cancer models (e.g., PTEN-mutant tumors, triple-negative breast cancer) where complete pyrimidine auxotrophy induction is not required [1]. Unlike brequinar (hDHODH IC50 = 5.2 nM ), the moderate potency allows graded dose-response experiments across a 100 nM–10 µM range without immediate pathway saturation, enabling accurate EC50 determination in proliferation assays. Researchers should pair this compound with teriflunomide (IC50 = 388 nM [2]) as a potency-matched comparator to control for DHODH-independent effects.

Species-Selectivity Screening Panels for Antiparasitic Drug Discovery

The 3.03-fold selectivity ratio (human DHODH IC50 = 330 nM vs. S. mansoni DHODH IC50 = 1,000 nM [3]) makes this compound a useful reference standard for species-selectivity profiling panels. It can serve as a calibration point for screening cascades that assess host-vs.-parasite DHODH selectivity, where a ratio ≥3 is often used as a minimum threshold for further antiparasitic lead optimization [4]. The compound's well-characterized hERG liability (>10,000 nM Ki [3]) further supports its use as a baseline comparator when assessing the cardiac safety implications of structural modifications aimed at improving antiparasitic selectivity.

Physicochemical Benchmarking in Dihydrobenzoquinolinone Lead Optimization

With a measured LogP of 3.77 and tPSA of 72.2 Ų , the compound occupies a favorable position within oral drug-like chemical space (no Ro5 violations). It serves as a reference point for multiparameter optimization (MPO) campaigns where structural modifications (e.g., bromination, which increases LogP to 5.35 as seen in the 6-Br-4-Me-3-NO2 analog ) must be evaluated against shifts in lipophilicity. Procurement of this compound alongside its unsubstituted 4-phenyl analog enables direct experimental determination of the nitro group's contribution to LogD, solubility, and permeability—parameters critical for lead series triage decisions.

Nitroaromatic Bioreductive Activation Studies

The 3-nitrophenyl substituent introduces the potential for bioreductive activation via nitroreductase enzymes, a property absent in non-nitrated dihydrobenzo[h]quinolin-2(1H)-one analogs [5]. The compound can be employed as a probe substrate in hypoxia-selective cytotoxicity assays, leveraging the differential between NQO1-mediated two-electron reduction and CPR-mediated one-electron reduction pathways to investigate tumor-selective activation mechanisms. The hDHODH inhibitory activity (330 nM [3]) provides a quantifiable baseline against which to measure any potency shifts observed under normoxic vs. hypoxic conditions.

Quote Request

Request a Quote for 4-(3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.